molecular formula C14H28N2O3S B6423166 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea CAS No. 5155-77-1

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B6423166
CAS No.: 5155-77-1
M. Wt: 304.45 g/mol
InChI Key: BMQDAKNSKMVGPA-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone with dibutyl and 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl substituents, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of dibutylamine with 3-methyl-1,1-dioxidotetrahydrothiophene-3-carbonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the context of its effects on potassium channels.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets, such as G protein-gated inwardly rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. This interaction is mediated through binding to the channel subunits, leading to conformational changes that enhance potassium ion flow.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share structural similarities with 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea and also act as GIRK channel activators.

    Urea-based compounds: Other urea derivatives with different substituents may exhibit similar biological activities but differ in potency and selectivity.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to selectively activate GIRK channels with improved metabolic stability sets it apart from other related compounds.

Properties

IUPAC Name

1,1-dibutyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3S/c1-4-6-9-16(10-7-5-2)13(17)15-14(3)8-11-20(18,19)12-14/h4-12H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQDAKNSKMVGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385291
Record name 1,1-dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5155-77-1
Record name 1,1-dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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